(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride
CAS No.:
Cat. No.: VC18282155
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2O2 |
|---|---|
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | (2R)-2-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H/t7-;;/m1../s1 |
| Standard InChI Key | HPFZKQQSKIFDGP-XCUBXKJBSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
| Canonical SMILES | CC(C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₄Cl₂N₂O₂, with a molar mass of 253.12 g/mol. Key features include:
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Stereochemistry: The (2R) configuration ensures chirality, critical for interactions with biological targets.
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Functional Groups: A primary amine, carboxylic acid, and pyridine ring enable diverse chemical reactivity.
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Salt Form: The dihydrochloride moiety improves aqueous solubility, facilitating in vitro studies.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄Cl₂N₂O₂ | |
| Molecular Weight | 253.12 g/mol | |
| IUPAC Name | (2R)-2-(pyridin-2-ylmethylamino)propanoic acid dihydrochloride | |
| Canonical SMILES | CC@HNCC1=CC=CC=N1.Cl.Cl | |
| PubChem CID | 165466134 |
Spectroscopic Data
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NMR: The pyridine ring protons resonate between δ 7.2–8.6 ppm, while the chiral center’s methine proton appears near δ 3.8–4.2 ppm .
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Mass Spectrometry: ESI-MS shows a parent ion at m/z 253.1 (M+H⁺).
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via a multi-step process:
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Amino Acid Formation: Condensation of L-alanine with pyridin-2-ylmethylamine under reductive amination conditions .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Key Reaction Steps:
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Reductive Amination:
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Acidification:
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/methanol) isolates the product .
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Crystallization: Recrystallization from ethanol/water yields pure crystals.
Biological and Pharmacological Applications
Ligand and Enzyme Inhibition
The pyridine moiety enables metal coordination, making the compound a potential ligand for metalloenzymes. Analogous structures (e.g., thieno[3,2-b]pyridin-7-amine derivatives) exhibit kinase and polymerase inhibition .
| Target Class | Mechanism | Reference |
|---|---|---|
| Kinases (e.g., CDK4/6) | Competitive ATP-binding | |
| RNA-Dependent RNA Polymerase | Allosteric modulation | |
| Muscarinic Acetylcholine M3 | Positive allosteric modulation |
Antimicrobial and Anticancer Activity
Pyridine-containing analogs demonstrate:
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Gram-positive Antibacterial Activity: MIC values ≤8 µg/mL against Staphylococcus aureus .
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Antifungal Effects: Inhibition of Candida albicans (IC₅₀: 12–25 µM) .
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Cytotoxicity: IC₅₀ of 15–30 µM in MCF-7 breast cancer cells .
Pharmacokinetic and Toxicological Insights
ADME Properties
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Absorption: High solubility (≥10 mg/mL in water) favors oral bioavailability.
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Metabolism: Hepatic CYP450-mediated oxidation of the pyridine ring .
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Excretion: Renal clearance predominates due to hydrophilic carboxylate .
Toxicity Profile
Future Research Directions
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